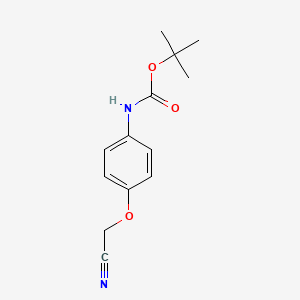
4,4-Difluorocycloheptane-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluorocycloheptane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H11ClF2O2S It is known for its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4-difluorocycloheptane with chlorosulfonic acid under controlled conditions . This reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4-difluorocycloheptane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions
4,4-Difluorocycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
4,4-Difluorocycloheptane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonyl thiol derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
4,4-Dimethylcycloheptane-1-sulfonyl chloride: Similar structure but with methyl groups instead of fluorine atoms.
Cycloheptane-1-sulfonyl chloride: Lacks the fluorine substituents.
Uniqueness
4,4-Difluorocycloheptane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a seven-membered ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
属性
分子式 |
C7H11ClF2O2S |
|---|---|
分子量 |
232.68 g/mol |
IUPAC 名称 |
4,4-difluorocycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
InChI 键 |
ITENWVFUIURXHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC(C1)(F)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


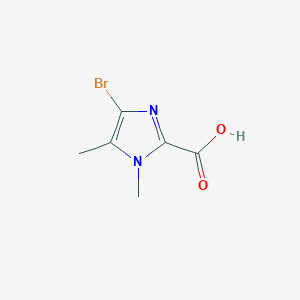
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)
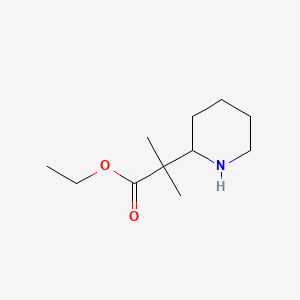
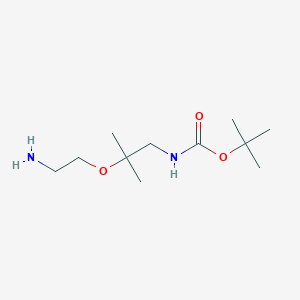
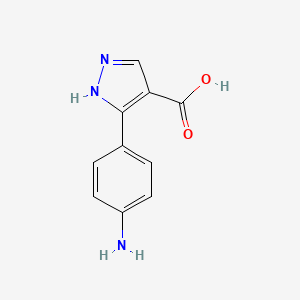
![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)
